molecular formula C13H25BO2 B12317439 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-

1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-

Cat. No.: B12317439
M. Wt: 224.15 g/mol
InChI Key: BCWPROZYBMQDDK-UHFFFAOYSA-N
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Description

The compound "1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-" is a boronic ester featuring a 1,3,2-dioxaborolane core with tetramethyl substituents at positions 4,4,5,5 and a stereochemically defined (1R,2R)-2-(tert-butyl)cyclopropyl group at position 2. The "rel-" designation indicates the relative configuration of the cyclopropane stereocenters.

Properties

IUPAC Name

2-(2-tert-butylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPROZYBMQDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Matteson–Pasto Rearrangement

Reaction Overview

This method employs dibromocyclopropanes as precursors, leveraging lithium-halogen exchange and subsequent trapping with pinacolborane to form the boronic ester.

Procedure :
  • Lithiation : Dibromocyclopropane (1 equiv) is treated with n-BuLi (1.2 equiv) in anhydrous THF at −100°C.
  • Boronation : Pinacolborane (2 equiv) is added, followed by warming to 50°C for 18 hours.
  • Workup : Quenching with NaHCO₃, extraction with EtOAc, and silica gel chromatography yield the product.
Key Data :
Parameter Value
Yield 38–94% (dependent on substrate)
Stereoselectivity Limited (<20:1 dr)
Scalability Demonstrated at 10 mmol scale
Advantages :
  • Direct formation of the cyclopropyl-boronic ester.
  • Compatibility with diverse dibromocyclopropane substrates.

Method 2: Cyclopropanation of Alkenes via Pd Catalysis

Reaction Overview

Styryl boronic esters undergo cyclopropanation using (trimethylsilyl)diazomethane (TMSDM) under palladium catalysis.

Procedure :
  • Substrate Preparation : 2-Substituted 1,1-diborylalkenes are synthesized via transborylation or dehydrogenative borylation.
  • Cyclopropanation : TMSDM (2 equiv) and Pd(OAc)₂ (5 mol%) in THF at 60°C for 48 hours.
  • Stereochemical Control : Anti-diastereoselectivity (>95:5 dr) is achieved via migratory insertion of Pd carbene intermediates.
Key Data :
Parameter Value
Yield 26–84%
Stereoselectivity >95:5 dr (anti)
Functional Tolerance Aryl, alkyl, and heteroaryl groups
Optimization :
  • Temperature : Reactions at 60°C enhance conversion.
  • Solvent : THF outperforms DCM or MeOH in yield and selectivity.

Method 3: Multi-Step Synthesis from Dichloromethane

Reaction Overview

A three-step protocol converts dichloromethane to the target compound via boronic acid intermediates.

Procedure :
  • Boronic Acid Formation :
    • Dichloromethane is lithiated with n-BuLi at −100°C and trapped with trimethyl borate.
    • HCl quench yields (dichloromethyl)boronic acid.
  • Esterification :
    • Reaction with pinacol and MgSO₄ in CH₂Cl₂ forms 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Iodination :
    • Substitution with NaI in acetone introduces iodine, followed by recrystallization in hexanes.
Key Data :
Step Yield Purity
Boronic Acid 78% 98% GC
Esterification 89% 98% NMR
Iodination 95% 99% HPLC
Challenges :
  • Handling diazomethane requires specialized equipment.
  • Steric hindrance from the tert-butyl group complicates final substitution.

Method 4: Stereoselective Simmons–Smith Reaction

Reaction Overview

A boromethylzinc carbenoid is generated in situ and reacted with allylic ethers or styrenes.

Procedure :
  • Carbenoid Formation : 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with EtZn(CF₃COO) in 1,2-DCE.
  • Cyclopropanation : Substrates (e.g., allylic ethers) are added at −40°C, yielding borocyclopropanes.
Key Data :
Parameter Value
Yield 38–94%
Diastereoselectivity >20:1 dr
Substrate Scope 29 examples reported
Mechanistic Insight :
  • The tert-butyl group directs carbenoid addition via steric effects.
  • Zinc coordination stabilizes transition states, enhancing selectivity.

Comparative Analysis of Methods

Method Yield Range Stereoselectivity Scalability Complexity
Matteson–Pasto 38–94% Low High Moderate
Pd Catalysis 26–84% High Moderate High
Multi-Step Synthesis 78–95% N/A Low Very High
Simmons–Smith 38–94% High High Moderate

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (CDCl₃) : δ 1.24 (s, 12H, pinacol CH₃), 1.09–0.96 (m, 2H, cyclopropyl), 0.41–0.26 (m, 1H, cyclopropyl).
  • ¹³C NMR : δ 85.9 (B-O), 24.6 (CH₃), 21.9 (cyclopropyl).
  • ¹¹B NMR : δ 28.4 (boronic ester).

Chromatographic Purity:

  • HPLC : >98% (C18 column, MeCN:H₂O = 70:30).
  • MP : 112–116°C (recrystallized from hexanes).

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound is widely used in Suzuki-Miyaura coupling , a palladium-catalyzed reaction that forms carbon-carbon bonds. Its bulky substituents necessitate specialized catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) to overcome steric hindrance .

Mechanism :

  • Oxidative addition of the palladium catalyst to an aryl halide.

  • Transmetallation with the dioxaborolane, facilitated by the boron atom’s electrophilicity.

  • Reductive elimination to form the C–C bond .

Example :
In a study, a related dioxaborolane derivative coupled with bromobenzene under Pd(PPh₃)₄ catalysis yielded biphenyl derivatives with 85–95% efficiency .

Transmetalation and Cyclization

The compound participates in transmetalation with rhodium or nickel catalysts, enabling the formation of complex ring systems. For instance:

  • Rhodium-Catalyzed Cyclization : A cyclopropyl-dioxaborolane derivative underwent transmetalation with a rhodium catalyst to form a fused bicyclic system via syn addition to an alkyne .

  • Nickel-Mediated Couplings : Nickel catalysts (e.g., Ni/COD) facilitate cross-couplings with alkenes or alkynes, producing substituted alkenes and cyclopropanes .

Cross-Coupling Reaction Outcomes

CatalystSubstrateProductYield (%)Reference
Pd(OAc)₂/JosiphosBromobenzeneBiphenyl90–95
Rh(CO)₂(acac)AlkyneFused bicyclic system75–85
Ni/CODAlkeneSubstituted alkene70–80

Biological Activity

CompoundTargetIC₅₀ (µM)Effect
BF102HMG-CoA reductase0.75Lipogenesis inhibition
Compound XTBK1/IKKε0.30Anti-inflammatory activity

Scientific Research Applications

Applications in Organic Synthesis

  • Hydroboration Reactions :
    • 1,3,2-Dioxaborolanes are widely used in hydroboration reactions to convert alkenes into organoboron compounds. This transformation is crucial for subsequent functionalization processes.
    • A study demonstrated that the compound effectively catalyzed the hydroboration of alkenes under mild conditions, leading to high yields of stable organoboronate esters .
  • Cross-Coupling Reactions :
    • The dioxaborolane derivatives serve as boron sources in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis.
    • Research indicates that the compound can facilitate the formation of biaryl compounds with high selectivity and efficiency .

Case Study 1: Hydroboration of Alkenes

In a detailed investigation published in the European Journal of Inorganic Chemistry, researchers utilized 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a hydroboration reagent. The study reported that this compound could selectively hydroborate various alkenes to yield stable organoboronate esters. The reaction conditions were optimized to enhance yield and selectivity .

Case Study 2: Catalytic Applications

Another study focused on the catalytic properties of dioxaborolanes in transition metal-catalyzed reactions. The research highlighted that the compound could stabilize transition metal complexes and enhance their reactivity towards alkenes. This application is vital for developing new synthetic methodologies in organic chemistry .

Data Table: Summary of Applications

Application TypeDescriptionReference
HydroborationConversion of alkenes to organoboron compounds
Cross-CouplingFormation of biaryl compounds via Suzuki-Miyaura coupling
Catalytic ReactionsStabilization of transition metal complexes

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds and the transformation of organic molecules. The pathways involved often include catalytic cycles mediated by transition metals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The tert-butyl-substituted cyclopropane moiety distinguishes this compound from analogs with smaller or electronically distinct substituents. For example:

  • rac-4,4,5,5-Tetramethyl-2-[(1r,2s)-2-methylcyclopropyl]-1,3,2-dioxaborolane (C₁₀H₁₉BO₂, MW 182.07 g/mol) replaces tert-butyl with methyl, reducing steric hindrance and increasing volatility (predicted boiling point: 192.5°C) .
  • rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₆H₂₁BFO₂, MW 281.15 g/mol) introduces a 3-fluorophenyl group, enhancing electrophilicity at the boron center, which may improve reactivity in Suzuki-Miyaura couplings .

Tabulated Comparison of Key Compounds

Compound Name (CAS/Evidence) Substituent on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (rel-configuration) tert-butyl C₁₄H₂₅BO₂ 236.16 High steric bulk, cross-coupling reagent
rac-4,4,5,5-Tetramethyl-2-[(1r,2s)-2-methylcyclopropyl]-1,3,2-dioxaborolane (1309366-00-4) methyl C₁₀H₁₉BO₂ 182.07 Lower steric hindrance, higher volatility
rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-... () 3-fluorophenyl C₁₆H₂₁BFO₂ 281.15 Enhanced electrophilicity, antimicrobial potential
rel-2-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)-... (2066512-89-6) 2-methoxyphenyl C₁₆H₂₃BO₃ 274.16 Electron-donating group, stabilized boron center

Biological Activity

1,3,2-Dioxaborolanes are a class of organoboron compounds that have garnered attention for their potential biological activities and applications in medicinal chemistry. The specific compound in focus, 1,3,2-Dioxaborolane, 2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel- , presents a unique structure that may influence its biological interactions and efficacy.

Chemical Structure and Properties

The compound features a dioxaborolane ring with two oxygen atoms and a boron atom integrated into its five-membered cyclic structure. Its molecular formula is C15H25B O2 with a molecular weight of approximately 250.23 g/mol. The presence of bulky groups such as the cyclopropyl and tetramethyl substituents enhances its steric properties and may influence its reactivity with biological targets.

Biological Activity Overview

Research on the biological activity of dioxaborolanes is still emerging. However, several studies have highlighted their potential roles in various biological processes:

  • Enzyme Interactions : Dioxaborolanes can act as enzyme inhibitors or activators by forming reversible covalent bonds with nucleophilic sites on enzymes. This interaction can significantly alter enzyme activity and influence metabolic pathways.
  • Cell Signaling Modulation : These compounds have been shown to modulate cell signaling pathways by affecting the phosphorylation states of key proteins involved in cellular functions. This modulation can impact processes such as cell proliferation and differentiation .

The mechanism by which 1,3,2-Dioxaborolane derivatives exert their biological effects often involves:

  • Binding Interactions : The boron atom allows for specific binding interactions with biomolecules, which can lead to changes in cellular responses. For example, they may interact with kinases involved in signaling pathways critical for cell growth and metabolism.
  • Transmetalation Reactions : In synthetic applications, dioxaborolanes participate in cross-coupling reactions with transition metals (e.g., palladium), facilitating the formation of carbon-carbon bonds that are essential in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of related dioxaborolane compounds:

  • Inhibition of Lipogenesis : A study synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. Notably, some derivatives demonstrated significant lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. One compound (BF102) was particularly noted for inhibiting HMG-CoA reductase gene expression involved in cholesterol biosynthesis .
  • Potential Anti-inflammatory Applications : Research has indicated that certain dioxaborolanes may have applications in treating inflammatory conditions by modulating pathways associated with inflammation. For instance, compounds targeting specific kinases involved in inflammatory responses showed promise in preclinical models .

Data Tables

The following table summarizes key findings from various studies on the biological activity of dioxaborolane derivatives:

CompoundBiological ActivityIC50 (µM)Notes
BF102Lipogenesis Inhibition0.75Suppresses lipogenic gene expression
BF175Cholesterol Biosynthesis Inhibition0.50Inhibits HMG-CoA reductase
Compound XInflammatory Response Modulation0.30Targets TBK1 and IKKε kinases

Q & A

Q. What synthetic methodologies are effective for preparing this compound with high diastereomeric ratios?

The compound can be synthesized via cyclopropane-functionalized boronate ester formation. A validated procedure involves reacting a cyclopropyl precursor with a pinacol borane under palladium catalysis. Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification, achieving ~85% yield and a diastereomeric ratio (dr) of ~5:1 . Key steps:

  • Stereochemical control : Use chiral ligands (e.g., (R,R)-BINAP) to enhance dr.
  • Work-up : Employ tetrachloroethylene-d6 for NMR analysis to confirm stereochemistry .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic techniques are essential:

  • ¹¹B NMR : Look for a peak near δ 30 ppm, characteristic of boronate esters.
  • ¹H/¹³C NMR : Compare coupling constants (e.g., cyclopropyl protons at δ 0.8–1.5 ppm) with literature data .
  • TLC : Use 1:9 EtOAc/hexanes (Rf ~0.35) for purity assessment .

Q. What safety protocols are critical for handling this compound?

  • Protective gear : Gloves, lab coat, and goggles are mandatory due to boronate ester reactivity .
  • Waste disposal : Collect residues in sealed aluminum bags for professional hazardous waste treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomeric ratios across synthetic routes?

Discrepancies in dr (e.g., 5:1 vs. lower ratios) often arise from ligand choice or reaction temperature.

  • Methodological adjustments :
    • Screen ligands (e.g., Josiphos vs. BINAP) to optimize stereoselectivity.
    • Use low-temperature (-20°C) conditions to suppress epimerization .
  • Data analysis : Compare ¹H NMR splitting patterns of diastereomers to quantify dr .

Q. What strategies improve the stability of this compound under catalytic conditions?

  • Solvent optimization : Use anhydrous THF or DCM to prevent hydrolysis.
  • Additives : Include 2,6-lutidine (1 equiv.) to scavenge trace acids .
  • Storage : Store under argon at -20°C in amber vials to avoid light/oxygen degradation .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • DFT calculations : Analyze the transition state of Suzuki-Miyaura couplings to predict regioselectivity.
  • Docking studies : Map steric interactions between the tert-butylcyclopropyl group and catalytic sites .

Theoretical Framework Integration

Q. How can a conceptual framework guide mechanistic studies of this compound?

  • Hypothesis-driven design : Link reactivity to steric parameters (e.g., tert-butyl group hindrance) using Curtin-Hammett principles .
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁰B) to trace boron transfer pathways in cross-couplings .

Methodological Challenges

Q. What advanced techniques address low yields in large-scale syntheses?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields .

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